molecular formula C23H15Cl3FN5OS B12160638 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide

2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide

Katalognummer: B12160638
Molekulargewicht: 534.8 g/mol
InChI-Schlüssel: FXDCRPMVWSOSLE-NVJOKUIPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the molecular formula C23H15Cl3FN5OS is a complex organic molecule that contains chlorine, fluorine, nitrogen, sulfur, and oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of C23H15Cl3FN5OS typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of a core structure, followed by the introduction of functional groups through various chemical reactions. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the replacement of a leaving group with a nucleophile.

    Oxidation and reduction reactions: These reactions are used to modify the oxidation state of specific atoms within the molecule.

    Coupling reactions: These reactions are employed to join two or more molecular fragments together.

Industrial Production Methods

Industrial production of C23H15Cl3FN5OS may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or continuous flow reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and concentration.

    Purification techniques: Methods such as crystallization, distillation, and chromatography are used to isolate and purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

C23H15Cl3FN5OS: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

    Catalysts: Transition metal catalysts such as palladium or platinum may be used to facilitate certain reactions.

Major Products Formed

The major products formed from the reactions of C23H15Cl3FN5OS depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions may result in derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

C23H15Cl3FN5OS: has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a reagent or intermediate in the synthesis of other complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may focus on its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: The compound can be used in the development of new materials, coatings, or chemical processes.

Wirkmechanismus

The mechanism of action of C23H15Cl3FN5OS involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

C23H15Cl3FN5OS: can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable molecular structures or functional groups. The differences in chemical properties, reactivity, and applications can be analyzed to understand the distinct advantages of C23H15Cl3FN5OS .

List of Similar Compounds

    C22H14Cl3FN5OS: A compound with a similar structure but one less carbon atom.

    C23H14Cl3FN5OS: A compound with a similar structure but one less hydrogen atom.

    C23H15Cl2FN5OS: A compound with a similar structure but one less chlorine atom.

Eigenschaften

Molekularformel

C23H15Cl3FN5OS

Molekulargewicht

534.8 g/mol

IUPAC-Name

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(2-chloro-6-fluorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H15Cl3FN5OS/c24-15-6-4-14(5-7-15)22-30-31-23(32(22)17-10-8-16(25)9-11-17)34-13-21(33)29-28-12-18-19(26)2-1-3-20(18)27/h1-12H,13H2,(H,29,33)/b28-12-

InChI-Schlüssel

FXDCRPMVWSOSLE-NVJOKUIPSA-N

Isomerische SMILES

C1=CC(=C(C(=C1)Cl)/C=N\NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)F

Kanonische SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.